![molecular formula C11H12N4O2 B2465283 6-(dimethylamino)-3-phenyl-1H-1,3,5-triazine-2,4-dione CAS No. 2260936-99-8](/img/structure/B2465283.png)
6-(dimethylamino)-3-phenyl-1H-1,3,5-triazine-2,4-dione
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Overview
Description
6-(Dimethylamino)purine is a purine-based metabolite with two condensed heterocyclic rings and two methyl groups linked to the amino group of the purine unit of adenine . It acts as a secondary metabolite and mediates RNA modification . It is a potent cytokinetic inhibitor and is used in parthenogenetic and meiosis studies .
Synthesis Analysis
While specific synthesis information for “6-(dimethylamino)-3-phenyl-1H-1,3,5-triazine-2,4-dione” is not available, similar compounds such as 4-Dimethylaminopyridine (DMAP) can be prepared in a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine .Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. The structure can be represented by its chemical formula, which indicates the types and numbers of atoms, as well as by its structural formula, which shows the arrangement of the atoms .Chemical Reactions Analysis
The chemical reactions of a compound are determined by its molecular structure and the nature of the chemical bonds within the molecule. The reactions can involve the breaking and forming of bonds, resulting in the transformation of the compound into one or more different substances .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its state of matter (solid, liquid, gas), color, odor, density, solubility, melting point, boiling point, and reactivity with other substances .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-(dimethylamino)-3-phenyl-1H-1,3,5-triazine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-14(2)9-12-10(16)15(11(17)13-9)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,12,13,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYULBIFSRFUBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=O)N(C(=O)N1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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